(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Overview
Description
(1S)-1,8,8-Trimethyl-3-oxabicyclo[321]octane-2,4-dione is a bicyclic organic compound with a unique structure that includes a three-membered oxirane ring fused to a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or ethanol (EtOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the trimethyl substitution.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different ring sizes and functional groups.
8-azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring, leading to different chemical properties and biological activities.
Uniqueness
(1S)-1,8,8-Trimethyl-3-oxabicyclo[321]octane-2,4-dione is unique due to its specific substitution pattern and the presence of an oxirane ring
Properties
CAS No. |
595-31-3 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
InChI Key |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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